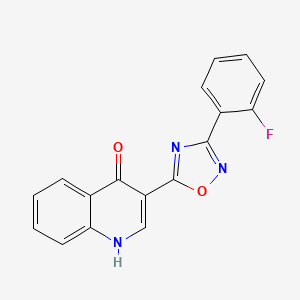

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O2/c18-13-7-3-1-5-10(13)16-20-17(23-21-16)12-9-19-14-8-4-2-6-11(14)15(12)22/h1-9H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGIXSPTVQJLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative. For instance, 2-fluorobenzohydrazide can react with ethyl chloroformate to form the oxadiazole ring.

Quinoline Ring Formation: The quinoline moiety can be constructed through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of acidic or basic catalysts.

Coupling of the Two Moieties: The final step involves coupling the oxadiazole and quinoline rings through a suitable linker, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

Chemistry:

Ligand Design: The compound serves as a versatile ligand in coordination chemistry, forming complexes with various metals.

Catalysis: It can act as a catalyst or catalyst precursor in organic transformations.

Biology and Medicine:

Antimicrobial Agents: Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.

Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for anticancer drug development.

Industry:

Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The biological activity of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical cellular pathways. The exact mechanism often involves binding to the active site of the target protein, leading to inhibition or modulation of its activity. This interaction can trigger downstream effects, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one with key analogs:

*Calculated from molecular formulas.

†Estimated using fragment-based methods (e.g., ClogP).

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound provides electronegativity, which may improve hydrogen-bonding interactions with biological targets compared to 4-methoxyphenyl (electron-donating) .

Bulk and Polarity :

- The 3,4,5-trimethoxyphenyl substituent () introduces steric bulk and polarity, which may reduce cellular uptake but improve water solubility .

Quinolinone Modifications: Substituents like 6-fluoro and 7-(4-methylpiperidin) in F418-0583 suggest tailored pharmacokinetic optimization, possibly for CNS targets .

Biological Activity

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula : C15H10FN3O

- Molecular Weight : 269.25 g/mol

- CAS Number : 775304-57-9

Synthesis

The compound can be synthesized through various methods involving the reaction of quinoline derivatives with oxadiazole precursors. The synthetic pathways often aim to optimize yield and purity while minimizing by-products.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes the growth inhibitory effects observed in different cancer cell lines:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Significant reduction in viability |

| PC-3 (Prostate) | 28 | Strong cytotoxicity |

| MRC-5 (Fibroblast) | >82 | Minimal effect |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited a significant decrease in viability in MDA-MB-231 cells at concentrations as low as 10 µM, suggesting potent antiproliferative activity .

The mechanism underlying the anticancer activity appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes numerous oncogenic client proteins. Inhibition of Hsp90 leads to degradation of client proteins such as cyclin-dependent kinase 4 (CDK4), which is crucial for cancer cell proliferation. This was evidenced by a marked decrease in CDK4 levels following treatment with the compound .

Antimicrobial Properties

While primarily studied for its anticancer effects, preliminary investigations into the antimicrobial activity of related compounds suggest potential efficacy against bacterial strains. The oxadiazole moiety is known for its broad-spectrum antimicrobial properties, which may extend to derivatives like the one in focus.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of any new therapeutic agent. Initial studies indicate that while the compound exhibits significant cytotoxicity against cancer cells, it shows relatively low toxicity towards normal fibroblast cells (MRC-5), indicating a favorable therapeutic window .

Case Studies

Several case studies have documented the successful application of quinoline derivatives in cancer therapy. For instance, a study involving a series of quinoline-based compounds demonstrated that modifications at specific positions led to enhanced activity against resistant cancer cell lines. These findings underscore the importance of structural optimization in developing effective anticancer agents .

Scientific Research Applications

Structure and Molecular Characteristics

- Molecular Formula: C15H11FN4O

- Molecular Weight: 284.27 g/mol

- Key Functional Groups: Oxadiazole and quinoline rings, which are known for their biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing both oxadiazole and quinoline structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of oxadiazole selectively inhibited carbonic anhydrases associated with cancer progression at low concentrations. The ability to target specific enzymes makes these compounds promising candidates in cancer therapy .

Case Study:

A derivative similar to 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one was evaluated against various cancer cell lines, showing potent inhibitory effects on cell proliferation. The most active derivatives exhibited IC50 values in the nanomolar range, indicating high potency against specific cancer types .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Research suggests that it can inhibit quorum sensing in bacteria, which is crucial for their virulence and biofilm formation. This mechanism provides a novel approach to combat bacterial infections without relying solely on traditional antibiotics .

Case Study:

In a study targeting Pseudomonas aeruginosa, compounds related to this compound demonstrated significant reductions in biofilm formation and virulence factor production. The results indicated a potential for these compounds in treating resistant bacterial strains .

Neurological Applications

There is emerging interest in the neurological applications of this compound class. Compounds with similar structures have been investigated as kappa opioid receptor antagonists, which are potential treatments for mood disorders such as depression and anxiety .

Case Study:

A related compound was shown to modulate kappa opioid receptors effectively, leading to reduced symptoms in animal models of stress-related disorders. This highlights the potential of oxadiazole derivatives in developing new psychiatric medications .

Comparative Analysis of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one and related oxadiazole derivatives?

Answer:

The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling with the quinolin-4(1H)-one scaffold.

- Oxadiazole formation : A common approach is the cyclization of amidoximes with carboxylic acid derivatives. For example, 3-(2-fluorophenyl)-1,2,4-oxadiazole can be synthesized via reaction of 2-fluorobenzonitrile derivatives with hydroxylamine, followed by cyclization using activated carboxylic acids or esters .

- Quinolinone coupling : The oxadiazole moiety is introduced into the quinolin-4(1H)-one scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For fluorophenyl-substituted analogs, precise control of reaction temperature (e.g., 80–100°C) and use of anhydrous solvents (e.g., DMF or THF) are critical to avoid side reactions .

- Characterization : Confirm structure using -NMR (to identify aromatic protons and fluorophenyl coupling patterns), -NMR (to resolve carbonyl and oxadiazole carbons), and HRMS for molecular ion verification .

Advanced: How can computational modeling guide the optimization of reaction conditions for synthesizing fluorophenyl-oxadiazole derivatives?

Answer:

Computational tools like density functional theory (DFT) can predict reaction pathways and transition states, aiding in:

- Thermodynamic stability : Calculate Gibbs free energy changes to compare feasibility of cyclization vs. alternative pathways (e.g., triazole formation) .

- Solvent effects : Simulate solvent polarity impacts on reaction rates using COSMO-RS models, optimizing solvent selection (e.g., acetonitrile vs. DMF) .

- Substituent effects : Analyze electron-withdrawing effects of the 2-fluorophenyl group on oxadiazole ring stability. Fluorine’s electronegativity enhances ring rigidity, favoring cyclization but potentially reducing solubility .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- - and -NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and fluorophenyl coupling patterns (e.g., splitting). The quinolinone carbonyl resonates at δ 165–170 ppm .

- HRMS : Confirm molecular formula (e.g., ) with mass accuracy <5 ppm.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Fluorophenyl derivatives often exhibit retention times of 8–12 min under these conditions .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .

Advanced: How can researchers address contradictions in biological activity data for fluorophenyl-oxadiazole derivatives?

Answer:

Contradictions may arise from variations in assay conditions or substituent effects. Mitigation strategies include:

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 μM) to confirm IC trends .

- Structural analogs : Synthesize derivatives with controlled substituent changes (e.g., replacing 2-fluorophenyl with 3- or 4-fluoro analogs) to isolate electronic vs. steric effects .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC) and account for differences in cell lines or protein expression levels .

Advanced: What strategies improve the yield of fluorophenyl-oxadiazole derivatives in multi-step syntheses?

Answer:

- Stepwise purification : Isolate intermediates after each step via silica gel chromatography (e.g., hexane/ethyl acetate gradients) to minimize side-product carryover .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and improve cyclization yields by 15–20% using controlled microwave irradiation .

- Catalyst optimization : Use Pd(OAc)/XPhos systems for Suzuki-Miyaura couplings, achieving >80% yield for quinolinone-oxadiazole linkages .

Basic: How does the 2-fluorophenyl substituent influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : The fluorine atom increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic stability : Fluorine reduces susceptibility to CYP450 oxidation, prolonging half-life in vitro .

- Crystallinity : Fluorophenyl groups promote π-π stacking, often yielding crystalline solids suitable for X-ray analysis .

Advanced: What role does the oxadiazole ring play in modulating biological target engagement?

Answer:

The 1,2,4-oxadiazole ring serves as:

- Hydrogen bond acceptor : The N-O moiety interacts with backbone amides in kinase ATP-binding pockets (e.g., PD-1/PD-L1 inhibitors) .

- Conformational restraint : Rigidity from the oxadiazole ring pre-organizes the molecule for optimal binding to hydrophobic pockets .

- Electron-deficient scaffold : Enhances interactions with π-cation residues (e.g., lysine or arginine) in enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.